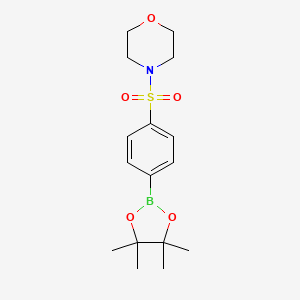

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

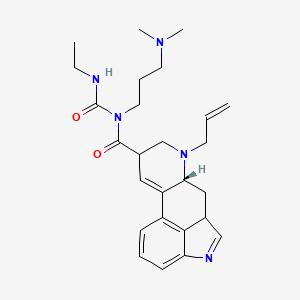

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is a potent boronic acid derivative used in biomedicine to target and treat certain diseases . It exhibits excellent stability and can specifically bind to proteins or enzymes involved in diseases such as cancer or diabetes .

Synthesis Analysis

Pinacol boronic esters, including 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .Molecular Structure Analysis

The chemical formula of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is C17H26BNO3 . Its molecular weight is 303.2 g/mol .Chemical Reactions Analysis

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is used in Suzuki–Miyaura coupling reactions . It is also involved in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is a solid compound . The kinetics of its hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .科学的研究の応用

Treatment of Periodontitis

Phenylboronic acid pinacol ester has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . This system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Anti-Markovnikov Hydromethylation of Alkenes

Phenylboronic acid pinacol ester has been used in the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Suzuki–Miyaura Coupling

Phenylboronic acid pinacol ester can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .

Transition Metal-Catalyzed Cross-Coupling Reaction

It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .

Protodeboronation

It is an electron-rich boronic acid ester that can also be used in protodeboronation .

Safety and Hazards

将来の方向性

Given the importance of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester in organic synthesis and its potential applications in biomedicine, future research could focus on developing more efficient synthesis methods, exploring its reactivity under different conditions, and investigating its potential applications in drug design and delivery .

作用機序

Target of Action

It is known that boronic esters, in general, are used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic ester transfers an organic group to a metal, typically palladium . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, is a part of a broader class of reactions known as cross-coupling reactions . These reactions are widely used in organic synthesis to create complex molecules from simpler ones . The specific downstream effects of these reactions depend on the other reactants and the reaction conditions .

Result of Action

The primary result of the action of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds . This makes it a valuable tool in the synthesis of complex organic molecules . The specific molecular and cellular effects of the compound’s action would depend on the context in which it is used.

Action Environment

The action of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester, like many other chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, phenylboronic pinacol esters, a related class of compounds, have been found to be susceptible to hydrolysis, especially at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.

特性

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO5S/c1-15(2)16(3,4)23-17(22-15)13-5-7-14(8-6-13)24(19,20)18-9-11-21-12-10-18/h5-8H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTKDMJEHZLGRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholinosulfonyl)phenylboronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

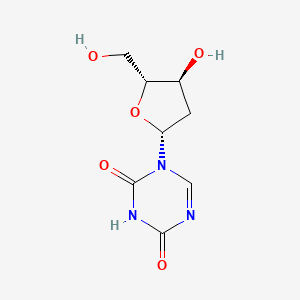

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)

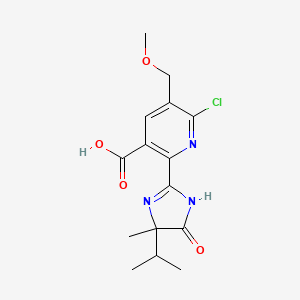

![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/no-structure.png)